molecular formula C25H23N5O2S B11651011 (6Z)-2-ethyl-5-imino-6-({1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-ethyl-5-imino-6-({1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11651011
M. Wt: 457.5 g/mol
InChI Key: QDOHTQOXVBPVRG-QNPCYTEQSA-N
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Description

(6Z)-2-ETHYL-5-IMINO-6-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo-pyrimidines This compound is characterized by its unique structure, which includes an indole moiety, a phenoxyethyl group, and a thiadiazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-ETHYL-5-IMINO-6-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactionsThe final step involves the formation of the thiadiazolo-pyrimidine core through cyclization reactions under specific conditions, such as the use of strong acids or bases, and elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-ETHYL-5-IMINO-6-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

(6Z)-2-ETHYL-5-IMINO-6-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (6Z)-2-ETHYL-5-IMINO-6-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-2-ETHYL-5-IMINO-6-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indole moiety, phenoxyethyl group, and thiadiazolo-pyrimidine core sets it apart from other compounds, making it a valuable subject of study in various scientific fields .

Properties

Molecular Formula

C25H23N5O2S

Molecular Weight

457.5 g/mol

IUPAC Name

(6Z)-2-ethyl-5-imino-6-[[1-[2-(4-methylphenoxy)ethyl]indol-3-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C25H23N5O2S/c1-3-22-28-30-23(26)20(24(31)27-25(30)33-22)14-17-15-29(21-7-5-4-6-19(17)21)12-13-32-18-10-8-16(2)9-11-18/h4-11,14-15,26H,3,12-13H2,1-2H3/b20-14-,26-23?

InChI Key

QDOHTQOXVBPVRG-QNPCYTEQSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CN(C4=CC=CC=C43)CCOC5=CC=C(C=C5)C)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=C(C=C5)C)C(=O)N=C2S1

Origin of Product

United States

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